molecular formula C14H8BrClN2O B187485 3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole CAS No. 404900-69-2

3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole

Cat. No. B187485
M. Wt: 335.58 g/mol
InChI Key: JIRNCACWBADCFA-UHFFFAOYSA-N
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Description

Compounds like “3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole” belong to a class of organic compounds known as oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxadiazole ring, which is a five-membered aromatic ring with two nitrogen atoms, one oxygen atom, and two carbon atoms .


Molecular Structure Analysis

The molecular structure of a compound like “3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole” would be characterized by the presence of an oxadiazole ring attached to two phenyl rings, which are substituted with bromine and chlorine atoms .


Chemical Reactions Analysis

Oxadiazoles can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, depending on the nature of the substituents . The specific reactions that “3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole” can undergo are not available in the literature I have access to.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole” would depend on its molecular structure. Factors such as the presence of halogen atoms and the oxadiazole ring can influence properties like polarity, solubility, and reactivity .

Scientific Research Applications

Antibacterial and Thermal Properties

A study has synthesized a series of unsymmetrical 1,3,4-oxadiazoles, including 3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole, to evaluate their antibacterial and thermal properties. The compounds demonstrated in vitro antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. The thermal stability and melting points of these compounds were studied, highlighting their thermal properties and potential applications in various fields (Arora et al., 2012).

Synthesis and Characterization of Heterocyclic Compounds

Another research focused on the synthesis and characterization of new heterocyclic compounds based on 5-Aryl-1,3,4-Oxadiazole. The study explores various methods for synthesizing these compounds, which could lead to potential applications in different sectors, including pharmaceuticals and materials science (Abbas et al., 2017).

Interaction with N-Substituted Chloroacetamides

Research investigating the reactions of some 5-aryl-1,3,4-oxadiazoline-2(3H)-thiones with N-alkyl- and N-arylchloroacetamides provides insights into the chemical behavior of these compounds, which can be crucial for developing new materials or drugs (Galust'yan & Ziyaev, 2002).

Insecticidal Activity and SAR

A study synthesizing a series of anthranilic diamides analogs containing 1,2,4- or 1,3,4-oxadiazole rings found that these compounds displayed good larvicidal activities against pests like Plutella xylostella. The study's findings contribute to the field of agriculture and pest management, offering potential for more effective insecticides (Li et al., 2013).

Apoptosis Inducers and Anticancer Agents

Research identifying 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole as a novel apoptosis inducer provides significant insights into the potential therapeutic applications of these compounds in treating cancer. The study also explores structure-activity relationships, contributing to the understanding of how these compounds can be optimized for better efficacy (Zhang et al., 2005).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures should be followed when working with potentially hazardous chemicals .

Future Directions

The study of oxadiazole derivatives is a vibrant field due to their diverse biological activities. Future research could focus on the synthesis of new oxadiazole derivatives, investigation of their biological activities, and exploration of their mechanisms of action .

properties

IUPAC Name

3-(4-bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8BrClN2O/c15-10-7-5-9(6-8-10)13-17-14(19-18-13)11-3-1-2-4-12(11)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRNCACWBADCFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8BrClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90356523
Record name 3-(4-bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

335.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole

CAS RN

404900-69-2
Record name 3-(4-bromophenyl)-5-(2-chlorophenyl)-1,2,4-oxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90356523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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